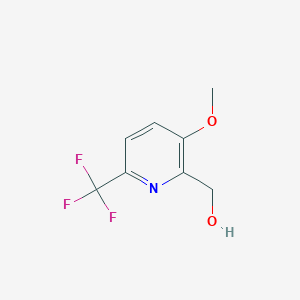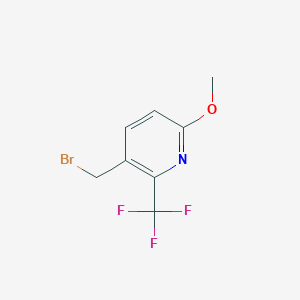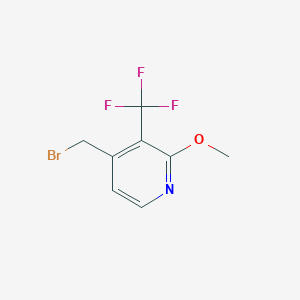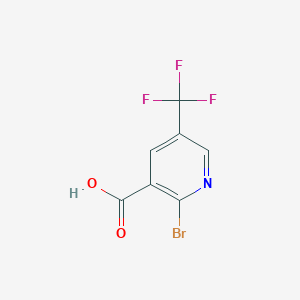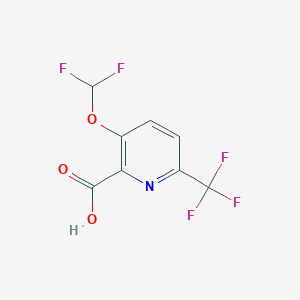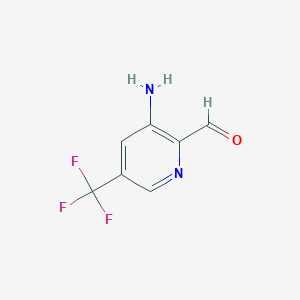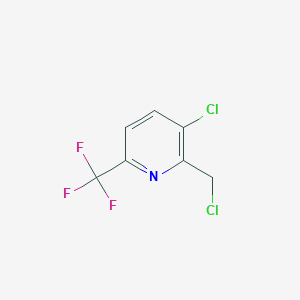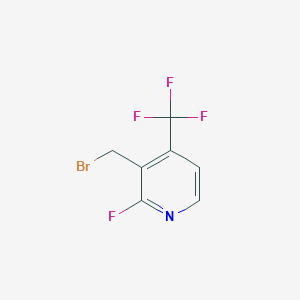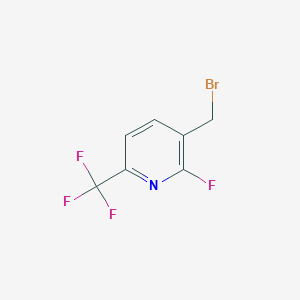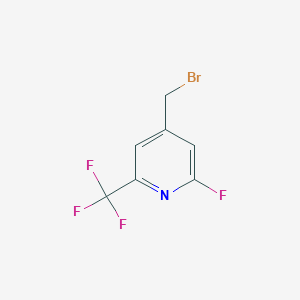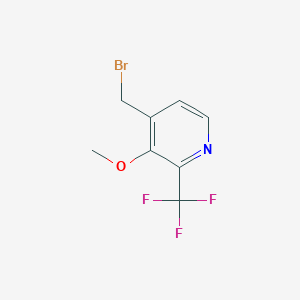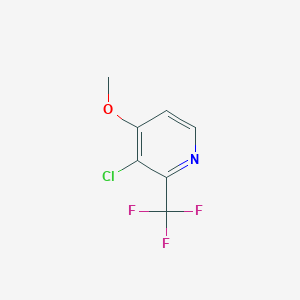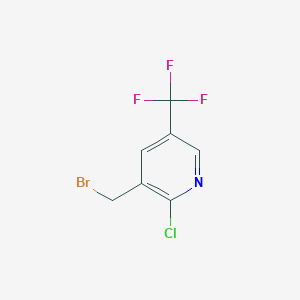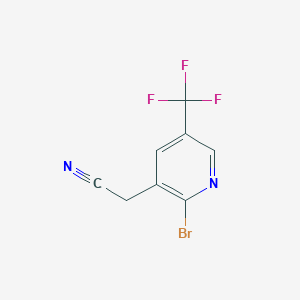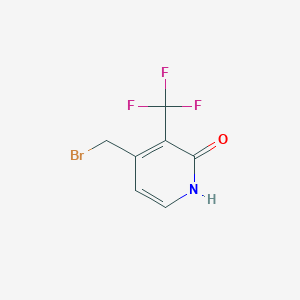
4-Bromomethyl-2-hydroxy-3-(trifluoromethyl)pyridine
説明
“4-Bromomethyl-2-hydroxy-3-(trifluoromethyl)pyridine” is a type of trifluoromethylpyridine (TFMP) derivative . TFMP derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
Synthesis Analysis
The synthesis and applications of TFMP and its derivatives have been extensively studied, especially in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Various methods of synthesizing TFMP derivatives have been reported .Molecular Structure Analysis
The molecular structure of “4-Bromomethyl-2-hydroxy-3-(trifluoromethyl)pyridine” is characterized by the presence of a bromomethyl group, a hydroxy group, and a trifluoromethyl group on a pyridine ring . The empirical formula is C6H3BrF3NO , and the molecular weight is 241.99 .Chemical Reactions Analysis
TFMP derivatives are used as intermediates in the synthesis of several crop-protection products . The introduction of TFMP groups within the structures of other molecules is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .科学的研究の応用
Magnetic and Optical Properties of Lanthanide Clusters
4-Bromomethyl-2-hydroxy-3-(trifluoromethyl)pyridine has been utilized in the synthesis of lanthanide clusters. These clusters, particularly those involving Dysprosium (Dy(III)) and Europium (Eu(III)), display dual physical properties. The Dy(III) cluster exhibits behavior characteristic of a single-molecule magnet, while the Eu(III) analogue is known for its intense red photoluminescence. This marks the initial employment of 2-(hydroxymethyl)pyridine in 4f metal chemistry, leading to a novel family of Ln(III)(9) clusters with sandglass-like topology (Alexandropoulos et al., 2011).
Polymerization and Structural Studies
The compound is also significant in the field of polymer science. A study detailed the solution polymerization of 4-bromomethylpyridine hydrobromides and its structural and kinetic analysis via NMR spectroscopy. The study revealed distinct reactivity patterns and proposed a mesomeric phenomenon-based explanation for the observed behaviors. It further examined the influence of the anion on solubility and thermal stability of the polymers, identifying Bis(trifluoromethylsulfonyl)imide anion (Tf 2 N) as a contributor to increased stability and organosolubility (Monmoton, Lefebvre & Fradet, 2008).
Synthetic Chemistry and Medicinal Applications
In synthetic chemistry, this compound has served as a building block for the preparation of trifluoromethyl-substituted aminopyrroles using a 2H-azirine ring expansion strategy. This process yields various pyrrolides and pyrrolecarboxylates, indicating the compound's versatility in synthesizing heterocyclic structures (Khlebnikov et al., 2018). Another research utilized a pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine derivative, derived from 4-bromomethylpyridine, in the total synthesis of natural alkaloids variolin B and deoxyvariolin B, showcasing the compound's role in the synthesis of complex natural products (Baeza et al., 2010).
Hyperbranched Polyelectrolytes
The compound is pivotal in synthesizing hyperbranched polyelectrolytes. Studies involving the poly(N-alkylation) of 3,5-bis(bromomethyl)pyridine hydrobromide yielded hyperbranched poly[3,5-bis(alkylene)pyridinium]s. The reaction progress was monitored by 1 H NMR, and the resulting structures were investigated through NMR spectroscopy, revealing insights into the electron-attractive effects of pyridinium groups on the -CH 2 Br end groups (Monmoton, Lefebvre & Fradet, 2008).
Safety And Hazards
The safety data sheet for a similar compound, “3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place .
将来の方向性
The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .
特性
IUPAC Name |
4-(bromomethyl)-3-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-3-4-1-2-12-6(13)5(4)7(9,10)11/h1-2H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJOIUTYHOEWID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701219811 | |
| Record name | 4-(Bromomethyl)-3-(trifluoromethyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701219811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromomethyl-2-hydroxy-3-(trifluoromethyl)pyridine | |
CAS RN |
1227579-71-6 | |
| Record name | 4-(Bromomethyl)-3-(trifluoromethyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227579-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Bromomethyl)-3-(trifluoromethyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701219811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



